molecular formula C26H23N3O4S B4904003 N-[4-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide

N-[4-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide

Cat. No.: B4904003
M. Wt: 473.5 g/mol
InChI Key: MJGDXVVLYRPXGM-UHFFFAOYSA-N
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Description

N-[4-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that includes a benzofuran ring, a methoxy group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide typically involves multiple steps. One common method includes the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a compound with additional oxygen-containing functional groups, while reduction may yield a more hydrogenated product.

Scientific Research Applications

N-[4-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[4-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features

Properties

IUPAC Name

N-[4-[(3,4-dimethylbenzoyl)carbamothioylamino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4S/c1-15-8-9-18(12-16(15)2)24(30)29-26(34)27-19-10-11-20(22(14-19)32-3)28-25(31)23-13-17-6-4-5-7-21(17)33-23/h4-14H,1-3H3,(H,28,31)(H2,27,29,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGDXVVLYRPXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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